molecular formula C14H16N10O B2958980 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034470-71-6

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2958980
CAS No.: 2034470-71-6
M. Wt: 340.351
InChI Key: XPKQEOQCLYXFBY-UHFFFAOYSA-N
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Description

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” features a pyridazine core substituted at position 6 with a 1,2,4-triazole moiety, linked via a piperazine bridge to a methanone group bearing a 1-methyl-1,2,3-triazole substituent. This structure integrates two distinct triazole heterocycles (1,2,4-triazole and 1,2,3-triazole) with a pyridazine-piperazine scaffold, a design common in bioactive molecules targeting parasitic or enzymatic pathways .

Properties

IUPAC Name

(1-methyltriazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N10O/c1-21-8-11(17-20-21)14(25)23-6-4-22(5-7-23)12-2-3-13(19-18-12)24-10-15-9-16-24/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQEOQCLYXFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound consists of several key components:

  • Pyridazine and Triazole Moieties : These heterocycles are known for their diverse biological activities.
  • Piperazine Ring : Commonly found in many pharmacologically active compounds, contributing to the overall activity profile.

The molecular formula is C16H19N7OC_{16}H_{19}N_{7}O with a molecular weight of approximately 325.37 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of both triazole and piperazine rings enhances the compound's efficacy against various pathogens. For instance:

Pathogen IC50 (µM) Reference
Staphylococcus aureus0.125–8
Escherichia coli0.125–8
Candida albicans0.046–3.11

These values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The compound has shown promising results in cancer studies. For example, derivatives with similar triazole structures demonstrated the ability to induce apoptosis in cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)25.72 ± 3.95Induces apoptosis
U87 (Glioblastoma)45.2 ± 13.0Cytotoxicity

These findings indicate potential for further development as an anticancer agent .

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes such as cytochrome P450s, which are crucial for fungal growth and survival.
  • DNA Interaction : The presence of multiple nitrogen atoms allows for potential interactions with DNA or RNA, leading to interference in replication processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various triazole derivatives, including compounds structurally similar to the one . The study found that modifications in the piperazine or triazole moieties significantly affected the antimicrobial potency.

Cancer Cell Apoptosis Induction

In vitro studies demonstrated that compounds with similar structural features induced apoptosis in cancer cell lines through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers after treatment with these compounds.

Comparison with Similar Compounds

Key Observations:

Physical State : The target compound’s hypothesized solid state aligns with analogs like 8p and 11a , whereas alkyl-substituted derivatives (e.g., 10a) are liquids, likely due to reduced crystallinity from flexible side chains.

Molecular Weight : The target’s lower molecular weight (340.35 vs. 355.4–510.96) reflects its lack of bulky aryl or alkyl substituents seen in analogs .

Spectral Data : While ESI-MS data for the target are unavailable, consistent experimental vs. calculated mass accuracy in analogs (e.g., 8p, 10a) supports reliable structural confirmation for similar compounds .

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